(Cyanomethyl)trimethylphosphanium iodide

Catalog No.
S784352
CAS No.
42843-99-2
M.F
C5H11INP
M. Wt
243.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)trimethylphosphanium iodide

CAS Number

42843-99-2

Product Name

(Cyanomethyl)trimethylphosphanium iodide

IUPAC Name

cyanomethyl(trimethyl)phosphanium;iodide

Molecular Formula

C5H11INP

Molecular Weight

243.03 g/mol

InChI

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1

InChI Key

GGIMHJFVOMBCFX-UHFFFAOYSA-M

SMILES

C[P+](C)(C)CC#N.[I-]

Canonical SMILES

C[P+](C)(C)CC#N.[I-]

Ionic Liquids

CMTPI can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These liquids have unique properties such as high thermal stability, non-flammability, and good solvent properties, making them attractive for various applications in research and industry. For instance, CMTPI can be used to prepare task-specific ionic liquids for specific research purposes like catalysis or separation processes [].

Precursor for Organophosphorus Compounds

CMTPI can serve as a starting material for the synthesis of various organophosphorus compounds, which are a diverse group of molecules with a wide range of applications. These applications include:

  • Flame retardants: Certain types of organophosphorus compounds can act as flame retardants, hindering the spread of fire in materials [].
  • Plasticizers: Some organophosphorus compounds can be used as plasticizers, which are additives that increase the flexibility and workability of polymers [].
  • Biocides: Organophosphorus compounds can also act as biocides, killing or inhibiting the growth of microorganisms [].

(Cyanomethyl)trimethylphosphonium iodide is a quaternary ammonium salt characterized by the formula C5_5H11_{11}INP. This compound features a phosphonium center with three methyl groups and a cyanomethyl group, making it a unique reagent in organic synthesis. Its structure includes a positively charged phosphorus atom surrounded by three methyl groups and a cyanomethyl group, which contributes to its reactivity and utility in various chemical transformations .

, particularly in the alkylation of amines and thiols. Notably, it facilitates:

  • N-Alkylation of Aliphatic Amines: The compound can mediate the reaction between alcohols and aliphatic amines, leading to the formation of N-alkylated products .
  • S-Alkylation of Thiols: It also promotes the reaction of thiols with primary alcohols, yielding unsymmetrical sulfides. This reaction is characterized by its efficiency and selectivity .

While specific biological activities of (cyanomethyl)trimethylphosphonium iodide are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in medicinal chemistry. The ability to modify amines and thiols implies that derivatives of this compound could exhibit biological properties relevant to drug development.

The synthesis of (cyanomethyl)trimethylphosphonium iodide typically involves the reaction of trimethylphosphine with an appropriate cyanomethyl halide. A common method includes:

  • Reacting Trimethylphosphine with Iodomethane: This forms trimethylphosphonium iodide.
  • Subsequent Reaction with Cyanomethyl Halide: The trimethylphosphonium iodide can then react with cyanomethyl halides to yield (cyanomethyl)trimethylphosphonium iodide.

This synthetic route is noted for its straightforwardness and efficiency, allowing for high yields of the desired product .

(Cyanomethyl)trimethylphosphonium iodide has several applications in organic synthesis:

  • Reagent for Alkylation Reactions: Its primary use is as a reagent for N-alkylation and S-alkylation processes, making it valuable in synthesizing complex organic molecules.
  • Catalyst in Organic Transformations: It may also function as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates .

Several compounds share structural or functional similarities with (cyanomethyl)trimethylphosphonium iodide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Trimethylphosphonium iodideQuaternary ammonium saltSimple structure without cyanomethyl group
Benzyltrimethylammonium chlorideQuaternary ammonium saltAromatic substitution instead of aliphatic
(Bromomethyl)trimethylphosphonium bromidePhosphonium saltContains bromine instead of iodine
Cyanomethyldimethylphenylphosphonium iodidePhosphonium saltContains phenyl group alongside cyanomethyl group

The key distinction of (cyanomethyl)trimethylphosphonium iodide lies in its specific combination of functional groups that facilitate unique reactivity patterns not observed in other similar compounds.

Dates

Modify: 2023-08-15

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